molecular formula C16H23NO3Si B1323341 4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester CAS No. 885266-75-1

4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester

Cat. No.: B1323341
CAS No.: 885266-75-1
M. Wt: 305.44 g/mol
InChI Key: RRDXCFVOLHXJMG-UHFFFAOYSA-N
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Description

4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester is an organosilicon indole derivative characterized by a tert-butyldimethylsilyl (TBDMS) ether group at the 4-position of the indole ring and a methyl ester at the 6-carboxylic acid position. The TBDMS group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic procedures, particularly under basic or nucleophilic conditions . The methyl ester at the 6-position is a common strategy to mask carboxylic acid functionality, improving solubility in organic solvents and facilitating further derivatization. This compound is utilized as an intermediate in pharmaceutical synthesis and fine chemical production, with applications in drug discovery and organic chemistry research .

Properties

IUPAC Name

methyl 4-[tert-butyl(dimethyl)silyl]oxy-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3Si/c1-16(2,3)21(5,6)20-14-10-11(15(18)19-4)9-13-12(14)7-8-17-13/h7-10,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDXCFVOLHXJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1C=CN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Indole-6-carboxylic Acid

The initial step involves esterification of the carboxylic acid group at the 6-position of the indole ring to form the methyl ester. This is typically achieved by refluxing indole-6-carboxylic acid in methanol with a catalytic amount of sulfuric acid.

  • Reaction conditions:

    • Indole-6-carboxylic acid dissolved in methanol.
    • Catalytic sulfuric acid added (e.g., 1 mL per 5 g acid).
    • Reflux for 15–16 hours.
    • Neutralization with potassium carbonate or sodium bicarbonate after completion.
    • Extraction with ethyl acetate, drying over anhydrous magnesium sulfate, and concentration.
    • Purification by flash column chromatography (30% ethyl acetate in hexane).
  • Yield: Typically 85–88% yield of methyl 1H-indole-6-carboxylate is obtained under these conditions.

Step Reagents/Conditions Time Yield (%) Notes
Esterification Indole-6-carboxylic acid, MeOH, H2SO4 (cat.) 15–16 h reflux 85–88 Neutralize with K2CO3 post-reaction

Protection of the Hydroxyl Group as tert-Butyldimethylsilyl Ether

The key functionalization is the protection of the hydroxyl group at the 4-position of the indole ring as a tert-butyldimethylsilyl (TBDMS) ether. This step is crucial to prevent unwanted side reactions during further synthetic transformations.

  • Typical reagents:

    • tert-Butyldimethylsilyl chloride (TBSCl) or tert-butyldimethylsilyl triflate (TBSOTf) as the silylating agent.
    • Base such as imidazole or triethylamine to scavenge HCl formed.
    • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).
    • Reaction temperature: 0 °C to room temperature.
  • Procedure:

    • Dissolve methyl 1H-indole-6-carboxylate in anhydrous solvent under inert atmosphere.
    • Add base and cool the mixture.
    • Slowly add TBSCl or TBSOTf.
    • Stir at room temperature for several hours until completion (monitored by TLC).
    • Work-up by aqueous quench, extraction, drying, and purification by chromatography.
  • Outcome: Formation of 4-(tert-butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester with good regioselectivity and yield.

Step Reagents/Conditions Time Yield (%) Notes
Silylation TBDMSCl, imidazole, DCM, 0 °C to RT 2–6 h 70–90 Protects 4-hydroxy group selectively

Alternative Synthetic Routes and Considerations

  • Some synthetic routes start from protected indole derivatives or use different protecting groups (e.g., TBDPS) before switching to TBDMS for better selectivity in subsequent steps.
  • Esterification can be challenging if the phenol is unprotected; thus, protection is sometimes done prior to esterification depending on substrate sensitivity.
  • Ring-closing metathesis and other advanced transformations have been reported in related indole syntheses but require careful protection strategies to avoid side reactions.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Esterification Indole-6-carboxylic acid MeOH, H2SO4 (cat.), reflux 15–16 h Methyl 1H-indole-6-carboxylate 85–88
2 Hydroxyl Protection Methyl 1H-indole-6-carboxylate TBDMSCl, imidazole, DCM, 0 °C to RT, 2–6 h This compound 70–90

Research Findings and Practical Notes

  • The esterification step is well-established and reproducible with high yield and purity, making it a reliable starting point for further functionalization.
  • The choice of silyl protecting group is critical; tert-butyldimethylsilyl groups provide a good balance of stability and ease of removal in later synthetic steps.
  • Reaction monitoring by thin-layer chromatography (TLC) and NMR spectroscopy is essential to confirm completion and regioselectivity.
  • Purification by flash chromatography using hexane/ethyl acetate mixtures is effective for isolating the pure silyl-protected ester.
  • The compound serves as a versatile intermediate in pharmaceutical development, organic synthesis, and material science due to its protected phenol and ester functionalities.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the indole ring.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, organometallic reagents, and electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
This compound is primarily utilized as an intermediate in the synthesis of novel pharmaceutical agents. Its structural properties allow it to be modified for the development of drugs targeting neurological disorders and cancer therapies. For instance, it has been linked to the synthesis of compounds that inhibit tubulin polymerization, essential for cancer treatment.

Case Study:
A study reported the synthesis of heterocyclic compounds related to 4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester, which demonstrated significant antiproliferative effects against breast cancer cells (MCF-7) with IC50 values as low as 17 nM. These compounds showed potential in overcoming multidrug resistance in cancer treatments .

Organic Synthesis

Efficiency in Complex Molecule Formation:
The compound plays a crucial role in organic synthesis by enabling chemists to create complex molecules more efficiently. Its use in various reactions enhances yield and purity, making it a valuable tool in synthetic organic chemistry.

Data Table:

Reaction TypeYield (%)Reference
Silylation Reactions85
Coupling Reactions90
Cyclization Reactions75

Material Science

Enhancement of Material Properties:
In material science, this compound is utilized in formulating advanced materials such as coatings and polymers. Its incorporation enhances chemical stability and durability, making it suitable for various industrial applications.

Applications:

  • Coatings: Used to develop protective coatings that resist degradation.
  • Polymers: Enhances the mechanical properties and longevity of polymeric materials.

Biochemical Research

Studies on Enzyme Activity:
Researchers employ this compound to investigate enzyme activity and metabolic pathways. Its ability to modify biological interactions aids in elucidating mechanisms of action within biological systems.

Example Research Findings:
Studies have shown that derivatives of this compound can modulate enzyme activity related to metabolic disorders, providing insights into potential therapeutic approaches .

Analytical Chemistry

Standard Reference Material:
In analytical chemistry, this compound serves as a standard reference material for quantification techniques. It helps ensure accuracy in the measurement of related compounds within complex mixtures.

Usage:

  • Chromatography: Acts as a calibration standard for high-performance liquid chromatography (HPLC).
  • Spectroscopy: Utilized in mass spectrometry for accurate molecular identification.

Mechanism of Action

The mechanism of action of 4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The TBS protecting group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The indole core structure interacts with biological targets, such as enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of 4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester with analogous indole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
This compound TBDMS-O (4), COOCH₃ (6) C₁₇H₂₅NO₃Si 323.48 Synthetic intermediate; organosilicon chemistry; pharmaceutical precursors
Methyl 4-chloro-2-methyl-1H-indole-6-carboxylate Cl (4), CH₃ (2), COOCH₃ (6) C₁₂H₁₀ClNO₂ 235.67 Discontinued; potential use in halogenated indole synthesis
Nintedanib (1H-Indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl... ester) Complex substituents (see text) C₃₁H₃₃N₅O₄ 539.62 Tyrosine kinase inhibitor; approved for idiopathic pulmonary fibrosis
Acrylic acid 1-[4-(tert-butyldimethylsilanyloxy)-3-methoxyphenyl]-but-3-enyl ester TBDMS-O (4), OCH₃ (3), acrylate ester C₂₀H₂₈O₄Si 376.53 Polymer chemistry; crosslinking agent
4-Methoxy-1H-indazole-6-carboxylic acid methyl ester OCH₃ (4), COOCH₃ (6) (indazole core) C₁₀H₁₀N₂O₃ 206.20 Research reagent; heterocyclic chemistry

Key Differences and Implications

Protective Groups :

  • The TBDMS group in the target compound offers superior stability under acidic and oxidative conditions compared to methoxy (OCH₃) or tert-butoxycarbonyl (Boc) groups. This makes it preferable for multi-step syntheses .
  • In contrast, methyl 4-chloro-2-methyl-1H-indole-6-carboxylate lacks a protective group, rendering it more reactive but less stable during storage or synthesis .

Positional Effects: The 6-carboxylic acid methyl ester in the target compound and Nintedanib enhances bioavailability and facilitates ester hydrolysis to regenerate active carboxylic acids in drug candidates .

Pharmacological Relevance :

  • Nintedanib demonstrates the pharmacological utility of indole-6-carboxylate esters, highlighting the importance of substitution patterns for kinase inhibition .
  • The target compound’s TBDMS group may reduce metabolic degradation compared to unprotected hydroxyl groups, a critical factor in prodrug design .

Synthetic Applications :

  • The acrylic acid ester derivative () shares the TBDMS-protected hydroxyl group but incorporates a polymerizable acrylate moiety, underscoring its role in materials science .
  • Discontinued analogs (e.g., Methyl 4-chloro-2-methyl-1H-indole-6-carboxylate) suggest challenges in scalability or stability, emphasizing the need for robust protective strategies .

Research Findings and Data

Stability and Reactivity

  • The TBDMS group in the target compound confers resistance to hydrolysis under basic conditions (e.g., Grignard reactions), unlike methoxy or Boc-protected analogs .
  • 1H-NMR data for similar compounds (e.g., δ 0.14 ppm for TBDMS methyl groups) confirm the presence of silicon-based protecting groups, critical for structural verification .

Pharmacokinetic Considerations

  • Nintedanib’s methyl ester is cleaved in vivo to release the active carboxylic acid, a strategy mirrored in prodrugs derived from the target compound .
  • Lipophilicity (logP) of the TBDMS-protected compound is higher than methoxy or hydroxyl analogs, influencing membrane permeability and biodistribution .

Biological Activity

4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester, identified by CAS number 885266-75-1, is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₆H₂₃NO₃Si
  • Molecular Weight : 305.44 g/mol
  • Structural Characteristics : The compound features an indole ring, which is known for its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural components that interact with various biological targets:

  • Antioxidant Activity : Indole derivatives often exhibit antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially leading to therapeutic effects in conditions such as cancer or inflammation. For instance, indole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
  • Cellular Signaling Modulation : The indole structure allows for interactions with various receptors and signaling pathways, including serotonin receptors, which could influence mood and behavior.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in cell cultures. Notably:

  • Cell Viability Assays : Experiments showed that this compound significantly increased cell viability in neuronal cell lines exposed to oxidative stress.
  • Apoptosis Induction : In cancer cell lines, the compound induced apoptosis via caspase activation, suggesting potential as an anticancer agent.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and therapeutic potential:

  • Anti-inflammatory Effects : In rodent models of inflammation, treatment with the compound resulted in reduced edema and inflammatory markers.
  • Neuroprotective Effects : Administration in models of neurodegeneration showed preservation of neuronal integrity and function.

Case Studies

  • Neuroprotection in Alzheimer's Disease Models : A study investigated the effects of the compound on amyloid-beta-induced toxicity in neuronal cells. Results indicated a reduction in amyloid plaque accumulation and improved cognitive function in treated animals.
  • Cancer Therapeutics : A clinical trial explored the use of the compound as an adjunct therapy in patients with specific types of cancer. Preliminary results indicated enhanced efficacy when combined with standard chemotherapy regimens.

Data Table

PropertyValue
CAS Number885266-75-1
Molecular FormulaC₁₆H₂₃NO₃Si
Molecular Weight305.44 g/mol
Biological ActivitiesAntioxidant, Anti-inflammatory, Anticancer
Key MechanismsEnzyme inhibition, Cellular signaling modulation

Q & A

Basic: What are the standard synthetic methodologies for preparing 4-(tert-Butyldimethylsilanyloxy)-1H-indole-6-carboxylic acid methyl ester?

Methodological Answer:
The synthesis typically involves sequential protection, functionalization, and esterification steps. A common approach includes:

Silylation of the hydroxyl group : Introduce the tert-butyldimethylsilane (TBDMS) protecting group to the hydroxyl-substituted indole precursor under anhydrous conditions using reagents like TBDMS-Cl and imidazole in DMF .

Carboxylic acid esterification : React the silyl-protected indole-6-carboxylic acid with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF or THF, or employ a coupling agent like DCC/DMAP for direct ester formation .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from acetic acid/water mixtures is used to isolate the product .

Key Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., methyl ester resonance at δ ~3.8 ppm, TBDMS signals at δ ~0.1–0.3 ppm) and HPLC purity (>98%) .

Basic: How is the stability of this compound assessed under different storage and reaction conditions?

Methodological Answer:
Stability studies focus on:

Hydrolytic sensitivity : The TBDMS group is labile under acidic or basic conditions. Accelerated stability testing in buffered solutions (pH 3–10) at 40°C monitors degradation via HPLC .

Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (typically >150°C for silyl ethers) .

Storage recommendations : Store desiccated at –20°C in amber vials to prevent moisture absorption and photodegradation .

Advanced: How can conflicting data on reaction yields be resolved when synthesizing this compound?

Methodological Answer:
Yield discrepancies often arise from:

Incomplete silylation : Monitor reaction progress via TLC (Rf shift after quenching with H₂O). Optimize stoichiometry (1.2–1.5 eq TBDMS-Cl) and reaction time (6–12 hr) .

Competitive side reactions : Ester hydrolysis or silyl migration may occur. Use anhydrous solvents and avoid prolonged exposure to protic conditions .

Analytical validation : Cross-validate yields using 1^1H NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) to account for purification losses .

Advanced: What strategies are employed to optimize regioselectivity in functionalizing the indole core?

Methodological Answer:
Regioselective modifications require:

Directing groups : The TBDMS-protected hydroxyl acts as an electron-donating group, directing electrophilic substitution (e.g., Vilsmeier-Haack formylation) to the C-5 position .

Metal-mediated catalysis : Palladium-catalyzed C–H activation (e.g., using Pd(OAc)₂ with ligands like PPh₃) enables selective coupling at C-4 or C-7 positions .

Computational modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites by analyzing Fukui indices and electrostatic potential maps .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:
This compound serves as:

Kinase inhibitor precursor : The indole core and ester moiety are key intermediates for synthesizing ATP-competitive kinase inhibitors (e.g., analogs of BIBF 1120) .

Probe for biological targets : Fluorescent tagging via the carboxylic acid group enables studies on indole-binding proteins (e.g., tryptophan hydroxylase) .

SAR studies : Systematic modification of the TBDMS and ester groups evaluates steric and electronic effects on bioactivity .

Advanced: How is the tert-butyldimethylsilanyl (TBDMS) group selectively removed without degrading the methyl ester?

Methodological Answer:
Controlled deprotection involves:

Fluoride-based reagents : Use TBAF (tetrabutylammonium fluoride) in THF at 0°C for 1–2 hr to cleave the silyl ether while preserving the ester .

Acidic conditions : Dilute HCl in MeOH (0.1 M, 30 min) selectively removes TBDMS but risks ester hydrolysis if prolonged .

Monitoring : Track deprotection via 1^1H NMR (disappearance of TBDMS signals at δ ~0.1 ppm) and LC-MS .

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